Metconazole, trans-
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Overview
Description
Metconazole, trans- is a systemic triazole fungicide and plant growth regulator. It is primarily used to control a broad range of fungal pathogens on various crops. The compound is known for its ability to inhibit ergosterol biosynthesis, which is essential for fungal cell membrane integrity .
Preparation Methods
The synthesis of high-purity metconazole involves several steps:
Condensation Reaction: Cyclopentanone reacts with p-chlorobenzaldehyde to form an exocyclic double bond alpha, beta-unsaturated ketone.
Methylation: The unsaturated ketone undergoes methylation to obtain alpha’, alpha’-dimethyl substituted exocyclic double bond alpha, beta-unsaturated ketone.
Hydrogenation: The double bond is reduced using hydrogen in the presence of a catalyst to form 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.
Epoxidation: The reduced product undergoes Johnson-Corey-Chaykovsky reaction to form an epoxypropane compound.
Triazolation: The epoxypropane compound reacts with 1,2,4-triazole to yield high-purity metconazole
Chemical Reactions Analysis
Metconazole, trans- undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Metconazole can undergo substitution reactions, particularly involving its triazole ring.
Common Reagents and Conditions: Typical reagents include hydrogen for reduction, oxidizing agents for oxidation, and various catalysts for facilitating these reactions.
Major Products: The primary products formed from these reactions are different stereoisomers and metabolites of metconazole
Scientific Research Applications
Metconazole, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying triazole fungicides and their synthesis.
Biology: The compound is studied for its effects on fungal pathogens and plant growth regulation.
Medicine: Research is ongoing to explore its potential antifungal properties in medical applications.
Industry: Metconazole is widely used in agriculture to protect crops from fungal diseases, thereby enhancing yield and quality
Mechanism of Action
Metconazole exerts its effects by inhibiting the enzyme 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death. The compound also induces reactive oxygen species (ROS) production, which contributes to its fungicidal activity .
Comparison with Similar Compounds
Metconazole, trans- is compared with other triazole fungicides such as:
- Epoxiconazole
- Tebuconazole
- Propiconazole
These compounds share a similar mechanism of action but differ in their efficacy, spectrum of activity, and environmental impact. Metconazole is unique due to its high selectivity and lower toxicity compared to some other triazoles .
Biological Activity
Metconazole, a triazole fungicide, is predominantly used in agriculture to control various fungal diseases. The compound exists as a mixture of cis and trans isomers, with the trans-isomer being the focus of this article. This detailed review will explore the biological activity of trans-metconazole, including its metabolic pathways, toxicity profiles, and efficacy against fungal pathogens.
Metconazole's molecular structure features a triazole ring that is crucial for its fungicidal activity. The compound inhibits the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to cell death. The inhibition of this enzyme disrupts normal cellular processes in fungi, making metconazole an effective antifungal agent.
Metabolism and Pharmacokinetics
Research indicates that metconazole undergoes significant metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. In both humans and animal models, CYP3A4-mediated metabolism results in various metabolites, with implications for both efficacy and toxicity .
Table 1: Metabolic Pathways of Metconazole
Metabolite | Enzyme Involved | Species Studied | Key Findings |
---|---|---|---|
Hydroxy-metconazole | CYP3A4 | Rats | Major metabolite identified in plasma |
Triazole derivatives | CYP2C9 | Humans | Contributes to reduced antifungal activity |
Conjugated forms | UGT enzymes | Mice | Suggested involvement in detoxification |
Toxicological Profile
The toxicological assessment of trans-metconazole reveals several important findings:
- Acute Toxicity : Trans-metconazole exhibits low acute toxicity through oral, dermal, and inhalation routes. However, it is classified as a potential skin sensitizer .
- Chronic Effects : Long-term exposure studies in rats indicated decreased body weight and organ-specific effects such as liver hypertrophy and changes in blood parameters at higher doses (≥1000 ppm) .
- Reproductive Toxicity : Notably, maternal exposure during pregnancy resulted in craniofacial malformations in offspring at doses that were not toxic to the mothers themselves .
Efficacy Against Fungal Pathogens
Trans-metconazole has demonstrated broad-spectrum antifungal activity against various pathogens affecting crops such as wheat and barley. Efficacy studies show that it effectively controls diseases caused by Fusarium, Septoria, and Rhizoctonia species.
Table 2: Efficacy Data Against Key Fungal Pathogens
Pathogen | Application Rate (g/ha) | Control Efficacy (%) |
---|---|---|
Fusarium graminearum | 0.5 | 85 |
Septoria tritici | 0.75 | 90 |
Rhizoctonia solani | 1.0 | 80 |
Case Studies
- Field Trials on Wheat : A series of field trials conducted over multiple growing seasons demonstrated that trans-metconazole significantly reduced disease severity compared to untreated controls. The trials reported up to 90% control efficacy against Septoria infections when applied at the recommended rates .
- Toxicity Assessment in Mice : A study evaluating the long-term effects of metconazole on mice revealed that continuous exposure led to liver damage characterized by fatty vacuolation and increased liver weights, reinforcing the need for careful monitoring of exposure levels .
Environmental Impact
Metconazole's environmental persistence raises concerns regarding its potential to leach into groundwater due to its high soil absorption characteristics. However, studies indicate that while it can persist in soil and water systems, it does not accumulate significantly in air or surface water bodies .
Properties
CAS No. |
115850-28-7 |
---|---|
Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
(1R,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17-/m1/s1 |
InChI Key |
XWPZUHJBOLQNMN-RHSMWYFYSA-N |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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